E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6-ethoxyquinoline with nitroethylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, DMF.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amine-substituted or thiol-substituted compounds .
Scientific Research Applications
E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of quinoline derivatives with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-ethoxyquinoline: A precursor in the synthesis of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline.
2-Nitrovinylquinoline: Another related compound with similar structural features.
6-Ethoxyquinoline: A simpler quinoline derivative used in various chemical applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a chloro group allows for diverse chemical modifications and interactions, making it a valuable compound in research and development .
Properties
Molecular Formula |
C13H11ClN2O3 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-chloro-6-ethoxy-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-11-3-4-12-10(8-11)7-9(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+ |
InChI Key |
JKUHYEMCOUYAFS-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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